molecular formula C9H13NO B11920922 2-(4,5-Dimethylfuran-2-yl)azetidine CAS No. 777887-62-4

2-(4,5-Dimethylfuran-2-yl)azetidine

Cat. No.: B11920922
CAS No.: 777887-62-4
M. Wt: 151.21 g/mol
InChI Key: ZQOPBCHVTYQLEX-UHFFFAOYSA-N
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Description

2-(4,5-Dimethylfuran-2-yl)azetidine is a heterocyclic compound that features both a furan ring and an azetidine ring The furan ring is substituted with two methyl groups at the 4 and 5 positions, while the azetidine ring is attached to the 2 position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethylfuran-2-yl)azetidine can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method typically involves the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethylfuran-2-yl)azetidine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The azetidine ring can be reduced to form saturated azetidine derivatives.

    Substitution: The methyl groups on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Saturated azetidine derivatives.

    Substitution: Various substituted furan derivatives depending on the substituent introduced.

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a building block in the synthesis of novel therapeutic agents. Its structure allows for modifications that can enhance biological activity. For instance, nitrogen-containing four-membered compounds like azetidines have shown promise as intermediates in drug synthesis, particularly for developing anti-cancer agents .

Research indicates that 2-(4,5-Dimethylfuran-2-yl)azetidine may exhibit various biological activities:

  • Antioxidant Properties : The presence of the furan ring suggests potential electron-donating capabilities, which may help in scavenging free radicals, thus providing neuroprotective effects.
  • Cytotoxicity : Preliminary studies have shown that related compounds exhibit significant cytotoxicity against human tumor cell lines, indicating potential applications in cancer therapy .

Polymer Chemistry

The unique properties of this compound make it suitable for incorporation into polymer matrices. Its ability to form cross-linked structures can enhance the mechanical properties of polymers, making them more durable and heat-resistant.

Specialty Chemicals

This compound can be utilized in the production of specialty chemicals that require specific functional groups for enhanced performance in industrial applications. Its derivatives may serve as additives or catalysts in various chemical reactions.

Synthesis and Characterization

Recent studies have focused on the synthesis of this compound through various methods, including phosphine-promoted reactions that yield polyfunctionalized azetidines . Characterization techniques such as NMR and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds.

In Vitro Studies

In vitro studies have demonstrated the compound's potential as an antioxidant and neuroprotective agent. For example, compounds structurally similar to this compound have shown effectiveness in reducing neuronal cell death under oxidative stress conditions.

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryDrug developmentPotential cytotoxicity against cancer cell lines
Biological ActivityAntioxidant propertiesNeuroprotective effects through free radical scavenging
Materials SciencePolymer enhancementImproved mechanical properties in polymer matrices
Specialty ChemicalsAdditives and catalystsEnhanced performance in industrial applications

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethylfuran-2-yl)azetidine involves its interaction with molecular targets and pathways within biological systems. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the azetidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-Dimethylfuran-2-yl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    2-(4,5-Dimethylfuran-2-yl)oxetane: Similar structure but with an oxetane ring instead of an azetidine ring.

    2-(4,5-Dimethylfuran-2-yl)piperidine: Similar structure but with a piperidine ring instead of an azetidine ring.

Uniqueness

2-(4,5-Dimethylfuran-2-yl)azetidine is unique due to the combination of the furan and azetidine rings, which imparts distinct chemical and biological properties. The presence of the azetidine ring can enhance the compound’s stability and reactivity compared to its analogs with different heterocyclic rings.

Biological Activity

2-(4,5-Dimethylfuran-2-yl)azetidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • CAS Number: 777887-62-4
  • Molecular Formula: C10H13NO
  • Molecular Weight: 163.22 g/mol

The compound features a furan ring substituted with two methyl groups and an azetidine ring. This unique structure contributes to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in medicinal chemistry.

Antimicrobial Activity

Research has shown that derivatives of azetidine compounds exhibit significant antimicrobial properties. For example, a study demonstrated that azetidine derivatives can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents .

Anticancer Properties

Azetidine derivatives have been explored for their anticancer effects. One study indicated that compounds similar to this compound could inhibit DNA topoisomerase I, an enzyme critical for DNA replication in cancer cells. This inhibition can lead to cell death in rapidly dividing cancer cells .

Neuroprotective Effects

Emerging research suggests that azetidine derivatives may have neuroprotective properties. In vitro studies have indicated that these compounds can protect neuronal cells from oxidative stress-induced damage, which is relevant for neurodegenerative diseases .

The mechanism of action for this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
  • Receptor Modulation: It may modulate receptor activity, influencing neurotransmitter release and cellular signaling pathways.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Cyclization Reactions: Utilizing precursors containing furan and amine functionalities to form the azetidine ring.
  • Functional Group Transformations: Modifying existing azetidine derivatives to introduce the furan moiety.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityInhibition of DNA topoisomerase I leading to reduced cancer cell viability.
Antimicrobial PropertiesSignificant inhibition of bacterial growth in tested strains.
NeuroprotectionProtection against oxidative stress in neuronal cells.

Properties

CAS No.

777887-62-4

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(4,5-dimethylfuran-2-yl)azetidine

InChI

InChI=1S/C9H13NO/c1-6-5-9(11-7(6)2)8-3-4-10-8/h5,8,10H,3-4H2,1-2H3

InChI Key

ZQOPBCHVTYQLEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)C2CCN2)C

Origin of Product

United States

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